Quinacrine mustard dihydrochloride
Description
Historical Context of Acridine (B1665455) Derivatives in Research
Acridine-based compounds have a rich history in scientific research, initially gaining prominence as synthetic dyes and later for their biological activities. nih.gov The parent compound, acridine, is a planar, tricyclic heterocyclic molecule that provides a structural backbone for a variety of derivatives. nih.govresearchgate.net Early interest in acridines stemmed from their use as antimicrobial and antiprotozoal agents. nih.gov For instance, quinacrine (B1676205), the precursor to quinacrine mustard, was first synthesized in 1932 and was clinically tested as an antimalarial drug. nih.gov The planar nature of the acridine ring allows these compounds to intercalate into DNA, a property that underpins many of their biological effects and research applications. nih.govresearchgate.net This ability to interact with nucleic acids led to the exploration of acridine derivatives as stains, mutagens, and potential therapeutic agents. nih.govmedchemexpress.com
Quinacrine Mustard Dihydrochloride (B599025) as a Prototypical Research Probe
Quinacrine mustard dihydrochloride emerged as a valuable research probe due to the addition of a nitrogen mustard group to the quinacrine structure. ontosight.ai This modification introduced a reactive alkylating function, allowing the molecule to form covalent bonds with biological macromolecules. ontosight.aisigmaaldrich.com It is a water-soluble nitrogen mustard analog of quinacrine. This dual functionality—a fluorescent acridine core for detection and a reactive mustard group for covalent attachment—makes it a powerful tool in chemical biology. adipogen.com It is recognized as a fluorescent probe for labeling chromosomal DNA and has been used to study sequence specificity with DNA polymerases. adipogen.com
Structure
2D Structure
Properties
IUPAC Name |
1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28Cl3N3O.2ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETDZFFCRPFPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884049 | |
| Record name | 1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64046-79-3, 4213-45-0 | |
| Record name | QUINACRINE MUSTARD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20979 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Quinacrine mustard dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004213450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | QUINACRINE MUSTARD DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCB69HPY0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical and Physical Properties
Quinacrine (B1676205) mustard dihydrochloride (B599025) is an orange to dark yellow powder. adipogen.com It is soluble in water and chloroform (B151607). adipogen.combiomol.com The compound is a dihydrochloride salt of quinacrine mustard. ontosight.ai
Table 1: of Quinacrine Mustard Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C23H28Cl3N3O · 2HCl sigmaaldrich.com |
| Molecular Weight | 541.8 g/mol |
| CAS Number | 4213-45-0 |
| Appearance | Orange to dark yellow powder adipogen.com |
| Solubility | Soluble in water and chloroform adipogen.combiomol.com |
| Purity | >95% |
| Excitation Maximum | 425 nm caymanchem.com |
| Emission Maximum | 480 nm caymanchem.com |
Cellular and Subcellular Biological Effects in Model Systems
Cell Cycle Progression Perturbation
The progression through the cell cycle is a tightly regulated process that can be disrupted by chemical agents. While the parent compound, quinacrine (B1676205), has been shown to induce cell cycle arrest, the specific effects of quinacrine mustard dihydrochloride (B599025) are less extensively documented.
G2/M-Phase Cell Cycle Arrest Induction
The induction of cell cycle arrest at the G2/M checkpoint is a common cellular response to DNA damage, preventing cells from entering mitosis with compromised genetic material. However, specific studies demonstrating the induction of G2/M phase arrest by quinacrine mustard dihydrochloride are not prominently available in the current body of scientific literature. Research on the broader class of acridine (B1665455) compounds and the parent molecule, quinacrine, has shown varied effects on the cell cycle. For instance, some studies on quinacrine have reported an arrest in the G1 or S phase of the cell cycle rather than the G2/M phase nih.govsigmaaldrich.comfrontiersin.org. This suggests that the impact on cell cycle progression can be cell-type dependent and influenced by the specific chemical structure of the compound.
Mechanisms Underlying Cell Cycle Stasis (e.g., in HL-60 cells)
The human promyelocytic leukemia cell line, HL-60, is a widely used model for studying the effects of chemical agents on cell cycle and differentiation. While various compounds have been shown to induce cell cycle stasis in HL-60 cells through mechanisms such as the modulation of cyclin-dependent kinases (CDKs) and their inhibitors nih.govresearchgate.net, specific research detailing the mechanistic pathways by which this compound causes cell cycle arrest in these cells is limited. The general mechanisms for cell cycle stasis often involve the activation of DNA damage checkpoints, leading to the stabilization of tumor suppressor proteins like p53, which in turn can transcriptionally activate CDK inhibitors such as p21. However, without direct experimental evidence for this compound in HL-60 cells, such mechanisms remain speculative for this specific compound.
DNA Damage and Repair Responses
As an alkylating agent, this compound is designed to form covalent linkages with biological macromolecules, most notably DNA. This interaction is a primary source of its biological activity, leading to mutagenesis and the induction of chromosomal damage.
Mutagenesis Induction in Microorganisms (e.g., bacteria)
The mutagenic potential of chemical compounds is frequently assessed using bacterial reverse mutation assays, such as the Ames test, which utilizes specific strains of Salmonella typhimurium to detect mutations. nih.govnih.gov While acridine compounds, in general, are known for their mutagenic properties due to their ability to intercalate into DNA and cause frameshift mutations, specific data from Ames tests for this compound are not readily found in published literature. The parent compound, quinacrine, is noted for its experimental use as a mutagen. nih.gov The evaluation of a chemical's mutagenicity typically involves testing across a range of concentrations with and without metabolic activation.
Table 1: Representative Data on Mutagenicity of UV Filters in Salmonella typhimurium (Ames Test)
This table illustrates the type of data generated in an Ames test for other compounds, showing positive mutation effects at specific doses. Similar specific data for this compound is not available in the cited sources.
| Compound | Strain | Dose (µ g/plate ) | Metabolic Activation | Result |
| Benzophenone | TA102 | 0.05 | Without S9 | Positive |
| Benzophenone | TA102 | 0.5 | Without S9 | Positive |
| Benzophenone-1 | TA97 | 0.05 | Without S9 | Positive |
| Benzophenone-1 | TA97 | 0.5 | Without S9 | Positive |
| Benzophenone-1 | TA100 | 0.5 | Without S9 | Positive |
| Data from a study on UV filters, presented for illustrative purposes of a typical Ames test result. nih.gov |
Chromosome Aberration Induction (e.g., in Chinese Hamster Ovary cells)
This compound and its parent compound are utilized as fluorescent stains for chromosomes, a property that facilitates the study of chromosomal structure. sigmaaldrich.comcaymanchem.com In vitro cytogenetic assays using cell lines like Chinese Hamster Ovary (CHO) cells are standard methods for detecting structural chromosome aberrations. While direct and detailed studies on chromosome aberration induction by this compound are scarce, the parent compound, quinacrine dihydrochloride, has been evaluated. It is considered a weak inducer of micronuclei in CHO cells, which is an indicator of clastogenic and/or aneugenic activity. The formation of micronuclei suggests that the compound can cause breakage or loss of chromosomes during cell division.
Potential Impact on DNA Repair Mechanisms
Cells possess a sophisticated network of DNA repair pathways to counteract damage to the genome. Quinacrine has been shown to interfere with these mechanisms. Specifically, it has been reported to inhibit excision repair processes in microorganisms like E. coli and in human fibroblasts. nih.gov Furthermore, in a sub-line of Chinese hamster ovary cells, quinacrine has been observed to sensitize the cells to X-rays and prevent the repair of single-strand DNA breaks. nih.gov This inhibition of DNA repair can enhance the cytotoxic effects of DNA damaging agents. The proposed mechanism for this inhibition involves the stabilization of chromatin structure by quinacrine, which may render DNA damage sites less accessible to repair enzymes. nih.gov
Induction of Programmed Cell Death (in vitro cellular models)
This compound is a potent inducer of programmed cell death, a crucial process for eliminating damaged or cancerous cells. It achieves this through two primary pathways: apoptosis and autophagy.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of molecular events. This compound has been shown to trigger apoptosis through multiple interconnected pathways.
The tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress, such as DNA damage. Research indicates that quinacrine can induce apoptosis through both p53-dependent and p53-independent mechanisms. nih.govnih.govnih.govpsu.edu
In cell lines with functional, wild-type p53, quinacrine has been shown to stabilize and activate p53. nih.govnih.gov This activation occurs independently of DNA damage and the common p53 regulator, MDM2. nih.gov The activated p53 then transcriptionally activates pro-apoptotic genes, contributing to cell death. nih.govnih.gov Studies in human gastric cancer cell lines, such as SGC-7901, have demonstrated that quinacrine treatment leads to a significant upregulation of p53, which is a key step in the induction of apoptosis. nih.gov
Conversely, quinacrine can also induce apoptosis in cells lacking functional p53. nih.govpsu.edunih.gov In hepatocellular carcinoma cells, the synergistic effect of quinacrine and TRAIL (TNF-related apoptosis-inducing ligand) in inducing cell death was observed to be partially independent of p53. nih.govpsu.edu In fact, knocking down p53 in HepG2 cells resulted in even more cell death when treated with a combination of quinacrine and TRAIL. nih.govpsu.edu This suggests the activation of alternative, p53-independent apoptotic pathways.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family includes both pro-apoptotic members, like Bcl-2 Associated X Protein (BAX), and anti-apoptotic members. Quinacrine has been shown to modulate the activity of these proteins to favor apoptosis.
Specifically, quinacrine treatment leads to the activation and upregulation of BAX. nih.govnih.govnih.govnih.gov Activated BAX translocates to the mitochondria, where it disrupts the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. nih.govnih.gov This event triggers the caspase cascade, ultimately leading to the execution of apoptosis. nih.govnih.gov
In human leukemia U937 cells, quinacrine-induced apoptosis was directly linked to the upregulation of BAX through a complex signaling cascade involving FOXP3, miR-183, β-TrCP, and SP1. nih.gov Knocking down BAX in these cells was found to attenuate the apoptotic effects of quinacrine, confirming the crucial role of BAX in this process. nih.gov Similarly, in SGC-7901 gastric cancer cells, quinacrine treatment significantly increased the levels of BAX while decreasing the levels of the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis. nih.gov
| Cell Line | Quinacrine Effect on BAX | Outcome | Reference |
| MCF-10A-Tr (Breast Cancer) | 5-fold increase in BAX expression | Activation of mitochondrial intrinsic pathway | nih.gov |
| SGC-7901 (Gastric Cancer) | Increased BAX protein levels | Increased Bax/Bcl-2 ratio, favoring apoptosis | nih.gov |
| U937 (Leukemia) | BAX upregulation | Mitochondrial depolarization and apoptosis | nih.gov |
| Head and Neck Squamous Cell Carcinoma | Involved in p53-dependent cell death | Induction of mitochondrial apoptosis pathway | nih.gov |
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Quinacrine has been found to counteract the pro-survival function of Mcl-1.
Studies in hepatocellular carcinoma cells have shown that quinacrine treatment leads to a decrease in the levels of Mcl-1. nih.govpsu.edu This reduction in Mcl-1 sensitizes the cells to apoptosis induced by other agents, such as TRAIL. The combination of quinacrine and sorafenib (B1663141) was particularly effective in eradicating Mcl-1. psu.edu The downregulation of Mcl-1 by quinacrine removes a critical block on the apoptotic machinery, thereby lowering the threshold for cell death.
Autophagy Induction Pathways
Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While it is primarily a survival mechanism, under certain conditions, it can lead to a form of programmed cell death known as autophagic cell death. Quinacrine has been shown to induce autophagy in various cancer cell lines. nih.govnih.govoncotarget.com
In ovarian cancer cells, quinacrine treatment was found to promote autophagic flux, characterized by the clearance of p62/SQSTM1 and the upregulation of the autophagic marker LC3B-II. nih.gov This induction of autophagy was observed to be more pronounced in chemoresistant cells and occurred in a p53-independent manner. nih.gov Interestingly, the inhibition of autophagy with bafilomycin A1 reversed the cell death induced by quinacrine, indicating that autophagy is a key mechanism of its cytotoxic action in this context. nih.gov
Further research in ovarian cancer has revealed that quinacrine-induced autophagy is linked to the upregulation and activation of the lysosomal protease Cathepsin L. nih.gov This leads to lysosomal membrane permeabilization, the release of Cathepsin L into the cytosol, and subsequent mitochondrial outer membrane permeabilization, ultimately resulting in cell death. nih.gov In head and neck squamous cell carcinoma cells, quinacrine was also observed to inhibit late-stage autophagy, leading to an accumulation of autolysosomes and increased cellular stress, which in turn induces apoptosis. oncotarget.com
| Cell Line | Quinacrine Effect on Autophagy | Key Mediators | Outcome | Reference |
| OV2008/C13, HeyA8/HeyA8MDR (Ovarian Cancer) | Induces autophagic clearance of p62, upregulates LC3B-II | p53-independent | Promotes autophagic cell death and chemosensitivity | nih.gov |
| Ovarian Cancer Cells | Upregulates Cathepsin L, promotes autophagic flux | Cathepsin L | Lysosomal and mitochondrial membrane permeabilization, cell death | nih.gov |
| CAL27, SCC040 (Head and Neck Squamous Cell Carcinoma) | Increases LC3-II protein expression, inhibits late-stage autophagy | - | Increased cellular stress, induction of apoptosis | oncotarget.com |
Cellular Sensitization to External Stimuli in Cellular Models (e.g., TRAIL)
A significant aspect of quinacrine's anticancer activity is its ability to sensitize cancer cells to other therapeutic agents, particularly the apoptosis-inducing ligand TRAIL. nih.govpsu.edunih.govnih.govresearchgate.netoncotarget.com Many cancer cells develop resistance to TRAIL, limiting its therapeutic potential. Quinacrine can overcome this resistance.
The primary mechanism by which quinacrine sensitizes cells to TRAIL is by upregulating the expression of TRAIL's death receptor, DR5. nih.govpsu.edunih.govnih.govoncotarget.com Quinacrine has been shown to increase DR5 mRNA and protein levels in various cancer cell lines, including those of the breast, ovary, and liver. nih.govpsu.edunih.govnih.govoncotarget.com In ovarian cancer cells, this upregulation was observed to be independent of p53 status. nih.gov Furthermore, quinacrine can stabilize the DR5 protein, prolonging its half-life. nih.gov
In addition to upregulating DR5, quinacrine can form a functional bridge between the TRAIL-DR5 complex, providing extra stability and enhancing the apoptotic signal. nih.govresearchgate.netoncotarget.com The co-administration of quinacrine and TRAIL has a synergistic effect, leading to a dramatic increase in apoptosis in cancer cells that are resistant to either agent alone. nih.govpsu.edunih.govnih.govoncotarget.com This sensitization is also linked to the modulation of the mitochondrial intrinsic pathway, as evidenced by the activation of caspases and the release of reactive oxygen species. nih.gov
| Cell Line | External Stimulus | Quinacrine-Mediated Sensitization Mechanism | Outcome | Reference |
| MCF-10A-Tr (Breast Cancer) | TRAIL | Upregulation of DR5, formation of a stable QC-TRAIL-DR5 complex | Enhanced cellular apoptosis | nih.govoncotarget.com |
| SK-OV-3, OVCAR-4, A2780, OVCAR-8 (Ovarian Cancer) | TRAIL | Increased DR5 mRNA levels, prolonged DR5 protein half-life | Enhanced TRAIL sensitivity or reversal of TRAIL resistance | nih.gov |
| HepG2, Hep3B, Huh7 (Hepatocellular Carcinoma) | TRAIL | Increased DR5 levels, decreased Mcl-1 levels | Sensitization to TRAIL-induced cell death | nih.govpsu.edu |
Methodological Applications and Research Paradigms
Cytogenetics and Chromosome Analysis
Quinacrine (B1676205) mustard dihydrochloride (B599025) is a fluorescent acridine (B1665455) dye that, in an aqueous solution, readily reacts with nucleic acids. sigmaaldrich.com This reactivity forms the basis of its application in cytogenetics, particularly for staining metaphase chromosomes to reveal characteristic banding patterns. sigmaaldrich.com
Fluorescent Chromosome Banding (Q-Banding)
The treatment of chromosomes with quinacrine mustard results in a pattern of bright and dull fluorescent bands, known as Q-bands, which are visible under a fluorescence microscope. scribd.com This technique, called Q-banding, was the first chromosome banding method to be developed and has been instrumental in advancing the field of cytogenetics. scribd.comresearchgate.net
The introduction of quinacrine mustard as a chromosome banding agent in the late 1960s and early 1970s revolutionized cytogenetics. researchgate.net Developed by Torbjörn Caspersson and his colleagues, this technique for the first time allowed for the unambiguous identification of all human chromosomes, a significant leap forward from previous methods that could only classify chromosomes based on size and centromere position. scribd.comresearchgate.net The ability to produce a unique banding pattern for each chromosome pair was a critical advance for genetic research and clinical diagnostics. researchgate.netksu.edu.sa
The differential fluorescence observed in Q-banding is primarily attributed to the base composition of the DNA. nih.gov Regions rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs tend to fluoresce brightly, while regions rich in guanine (B1146940) (G) and cytosine (C) base pairs appear dull. nih.gov Quinacrine mustard, being a DNA intercalating agent, shows a preference for AT-rich regions. caymanchem.com While base composition is a major factor, the accessibility of the DNA and its interaction with chromosomal proteins are also thought to influence the banding pattern. nih.gov The resulting Q-bands are consistent and reproducible for each chromosome, creating a unique "fingerprint" for identification.
Q-banding has been a cornerstone of karyotyping for decades. caymanchem.com A karyotype is the complete set of chromosomes in a species or individual organism, and Q-banding allows for the precise arrangement and identification of these chromosomes. This technique is crucial for detecting chromosomal abnormalities, such as aneuploidy (an abnormal number of chromosomes) and structural rearrangements like translocations, deletions, and inversions. researchgate.netnih.govnih.gov For instance, Q-banding has been successfully used to identify complex chromosomal translocations in human cancer cells and other genetic disorders. nih.gov The characteristic banding patterns allow cytogeneticists to pinpoint the exact chromosomes involved and the nature of the rearrangement. nih.govnih.gov
| Feature | Description |
| Technique | Fluorescent Chromosome Banding (Q-Banding) |
| Stain Used | Quinacrine mustard dihydrochloride |
| Principle | Differential fluorescence along chromosomes based on DNA base composition. |
| Bright Bands | Correlate with Adenine-Thymine (AT) rich regions. |
| Dull Bands | Correlate with Guanine-Cytosine (GC) rich regions. |
| Primary Application | Karyotyping and identification of individual chromosomes. |
| Significance | Enabled the first unambiguous identification of all human chromosomes. |
DNA Staining in Plant, Animal, and Human Chromosomes
The utility of this compound extends across different kingdoms of life, finding applications in the chromosomal analysis of plants, animals, and humans.
Plant Chromosomes: Notably, Q-banding was first developed for plant chromosomes. researchgate.netksu.edu.sa It has been successfully applied to a variety of plant species, including Trillium, Scilla, Allium, Crepis, Lilium, Secale, and Vicia, to identify individual chromosomes and study their structure. researchgate.net More recently, a Q-banding technique has been reported for perennial ryegrass (Lolium perenne), which, in conjunction with fluorescence in situ hybridization (FISH), has enabled the creation of a detailed banded karyotype and ideogram for the species. nih.gov This demonstrates the continuing relevance of quinacrine mustard in plant cytogenetics for genome analysis and crop improvement. Recent applications also include the Q-banding of maize. sigmaaldrich.com
Animal and Human Chromosomes: In animal and human cytogenetics, quinacrine mustard staining has been fundamental. It allows for the identification of all chromosome pairs in the mouse karyotype, for example. scilit.com In humans, it has been instrumental in creating the standard human karyotype and identifying a wide range of chromosomal abnormalities associated with genetic diseases and cancers. researchgate.net The technique has been used to characterize unusual translocations and to study the chromosomes of various human cell lines. nih.gov Furthermore, sequential staining techniques, combining quinacrine mustard with other dyes like Hoechst 33258, have been developed to enhance the identification of human chromosomes in somatic cell hybrids. nih.gov Studies have also been conducted on bovine chromosomes using this method. nih.gov
Sex Chromosome Identification (e.g., Y Chromosome detection)
A particularly significant application of quinacrine mustard staining is the identification of sex chromosomes, especially the Y chromosome. The human Y chromosome exhibits a particularly bright fluorescence in its distal long arm when stained with quinacrine mustard, making it easily identifiable in metaphase spreads and even in interphase nuclei. This distinct fluorescence has been a valuable tool in sex determination for clinical and research purposes. The method has been used to identify abnormalities in the number of Y chromosomes and to study structural variations of this chromosome.
Mutagenicity and Genotoxicity Assays
The mutagenic and genotoxic potential of quinacrine and its derivatives has been evaluated in a battery of in vitro assays. These tests are fundamental in assessing the compound's ability to induce genetic mutations and chromosomal damage.
Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to screen for the mutagenic potential of chemical substances. nih.govnih.gov These tests utilize specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, that are engineered to be unable to synthesize an essential amino acid, like histidine. nih.gov A positive result, or reversion, is indicated when the bacteria regain the ability to grow on a histidine-deficient medium after exposure to the test substance, signifying a mutation has occurred. nih.gov
Quinacrine dihydrochloride has demonstrated significant mutagenic activity in these bacterial systems. In studies using Salmonella typhimurium, the compound was found to be strongly positive in tester strain TA1537, both with and without metabolic activation (S9). capes.gov.br It also tested strongly positive in strain TA98 with S9 activation. capes.gov.br Strain TA1537 is particularly sensitive to frameshift mutagens due to a +1 C frameshift mutation in the hisC gene. In contrast, the compound was not mutagenic in strains TA100 and TA1535, which are designed to detect base-pair substitution mutations. capes.gov.br
In assays with Escherichia coli, quinacrine dihydrochloride was strongly positive in the WP2 uvrA strain in the absence of S9 activation. capes.gov.br The WP2 uvrA strain is deficient in DNA excision repair, which can enhance its sensitivity to certain mutagens.
Table 1: Summary of Bacterial Mutagenicity Findings for Quinacrine Dihydrochloride
| Bacterial Strain | Metabolic Activation (S9) | Result | Reference |
|---|---|---|---|
| Salmonella typhimurium TA1537 | With S9 | Strongly Positive | capes.gov.br |
| Salmonella typhimurium TA1537 | Without S9 | Strongly Positive | capes.gov.br |
| Salmonella typhimurium TA98 | With S9 | Strongly Positive | capes.gov.br |
| Salmonella typhimurium TA100 | With & Without S9 | Negative | capes.gov.br |
| Salmonella typhimurium TA1535 | With & Without S9 | Negative | capes.gov.br |
| Escherichia coli WP2 uvrA | Without S9 | Strongly Positive | capes.gov.br |
The Mouse Lymphoma Assay (MLA) is a mammalian cell gene mutation test that detects a broad spectrum of genetic damage, including point mutations and chromosomal alterations. nih.govcaymanchem.com The assay typically uses the L5178Y mouse lymphoma cell line and measures forward mutations at the thymidine (B127349) kinase (Tk) locus. arxiv.org
Research has shown that quinacrine mustard is a mutagenic agent in L5178Y mouse lymphoma cells. karazin.ua It was found to induce mutations in both the excess thymidine- and thioguanine-selective systems. karazin.ua Similarly, quinacrine dihydrochloride was reported to be mutagenic in the mouse lymphoma assay in the absence of metabolic S9 activation. capes.gov.br The ability of the MLA to detect both gene-level and chromosomal-level changes makes it a valuable tool for characterizing the mutagenic profile of compounds like quinacrine mustard. nih.gov
Chromosome aberration tests are designed to assess the clastogenic potential of a substance—its ability to cause structural damage to chromosomes. Chinese Hamster Ovary (CHO) cells are a widely used model for these in vitro cytogenetic assays due to their stable karyotype and high growth rate. nih.gov
Studies have confirmed that quinacrine dihydrochloride is clastogenic in CHO cells. capes.gov.br The compound induced chromosome aberrations both in the presence and absence of S9 metabolic activation, indicating that both the parent compound and its metabolites can cause chromosomal damage. capes.gov.br However, it did not induce polyploidy (an increase in the number of chromosome sets) in the same assay. capes.gov.br This clastogenic activity highlights a key aspect of the compound's genotoxicity profile.
Molecular Interaction and Structural Biology Studies
The biological and mutagenic effects of this compound are rooted in its direct interactions with macromolecules. Its planar acridine ring and reactive side chains facilitate binding to both DNA and proteins, which can be studied using various biophysical techniques.
Quinacrine mustard's structure, featuring a planar three-ring acridine "backbone," allows it to function as a classic DNA intercalating agent, stacking between the base pairs of the DNA double helix. capes.gov.brsigmaaldrich.com This interaction is a common feature of acridine derivatives. capes.gov.br However, intercalation is not the only mode of binding; the compound's side chain can also interact with the minor groove of DNA, which helps to stabilize the helix against thermal separation. capes.gov.br Studies using absorption and polarized fluorescent spectroscopy have identified two main binding modes for quinacrine with DNA: a high-affinity intercalative binding and a lower-affinity outside electrostatic binding. sigmaaldrich.com
The fluorescence properties of quinacrine mustard are highly sensitive to the DNA sequence it binds to. capes.gov.br Specifically, its fluorescence is significantly enhanced when it intercalates in regions rich in adenine-thymine (A-T) base pairs. capes.gov.br Conversely, its fluorescence is markedly quenched in guanine-cytosine (G-C) rich regions. capes.gov.br This property has made quinacrine mustard a valuable tool for differentiating chromosome regions, as it selectively stains A-T rich areas, leading to the characteristic "Q-banding" patterns used in cytogenetics. sigmaaldrich.com The binding interaction can also be influenced by DNA structure, as the high affinity is reduced by denaturation or depurination. capes.gov.br
In addition to its well-documented interaction with DNA, quinacrine mustard also binds to proteins. capes.gov.brkarazin.ua In aqueous solutions, its chloroethyl groups can form reactive aziridinium (B1262131) cations that readily conjugate with nucleophilic groups on proteins, such as carboxyl, thiol, and heterocyclic nitrogen groups.
Fluorescence spectroscopy is a key technique for studying these protein-ligand interactions. capes.gov.brkarazin.ua When quinacrine mustard labels a protein, the resulting conjugate has spectral properties, including quantum yields and fluorescence lifetimes, that are well-suited for analysis. karazin.ua Changes in the fluorescence parameters of these conjugates can be used to monitor conformational changes in the protein structure. karazin.ua For example, studies have characterized the fluorescence of quinacrine mustard conjugated to proteins like bovine serum albumin and gamma-globulins. capes.gov.br This covalent binding and the resulting fluorescence make quinacrine mustard a useful reporter group for probing protein structure and function. karazin.ua
Probing Sequence Specificity in DNA Polymerase Activity
The covalent modification of DNA by agents like this compound can impede the progression of DNA polymerase, a phenomenon that has been exploited to study the sequence specificity of DNA-damaging agents. A key technique in this area is the polymerase stop assay . This method relies on the principle that when a DNA polymerase encounters a covalently modified nucleotide on a template strand, its progression is halted. By analyzing the length of the resulting DNA fragments, researchers can pinpoint the specific nucleotide sites of modification.
The polymerase stop assay offers a sensitive and precise method for mapping the binding sites of various compounds on a DNA sequence. While not limited to a single type of DNA lesion, it is particularly useful for identifying sites of alkylation. The use of thermostable DNA polymerases, such as Taq polymerase, has enhanced the robustness and sensitivity of this assay, allowing for linear amplification of the signal and the examination of covalent modifications in single-copy gene sequences within genomic DNA.
Although detailed studies specifically employing this compound in polymerase stop assays are not extensively documented in recent literature, its known ability to covalently bind to DNA, with a preference for adenine-thymine (AT) rich regions, makes it a suitable candidate for such investigations. caymanchem.comchemodex.com The mustard moiety of the molecule forms a reactive aziridinium cation in aqueous solutions, which readily alkylates nucleophilic sites on DNA bases. sigmaaldrich.comsigmaaldrich.com This covalent adduct serves as a roadblock for DNA polymerase, leading to a truncated product. The analysis of these products on a sequencing gel would reveal the specific nucleotide sequences that are preferentially targeted by this compound.
Cellular and Biochemical Assay Development
The fluorescent and reactive nature of this compound has also been leveraged in the development of cellular and biochemical assays to investigate cellular structures and enzyme activities.
Fluorescent Probes in Live Cell Imaging
This compound has a long-standing application as a fluorescent probe for labeling chromosomal DNA. sigmaaldrich.comsigmaaldrich.com Its ability to intercalate into the DNA double helix and subsequently form a covalent bond results in stable and bright fluorescence, which has been particularly useful for chromosome banding (Q-banding) and karyotyping. sigmaaldrich.com The fluorescence of quinacrine mustard is enhanced in AT-rich regions of DNA, leading to a characteristic banding pattern that allows for the identification of individual chromosomes. caymanchem.com
The excitation and emission maxima of this compound are approximately 425 nm and 480 nm, respectively, rendering it suitable for fluorescence microscopy. caymanchem.com In live-cell imaging, the ability to visualize dynamic cellular processes is crucial. While modern live-cell imaging often employs genetically encoded fluorescent proteins or other highly specific probes, classic fluorescent dyes like this compound still hold value, particularly for staining DNA in fixed cells or for specific applications in live cells where its properties are advantageous. Its use as a vital stain for some organisms, such as trypanosomes, highlights its utility in live-cell contexts. sigmaaldrich.comsigmaaldrich.com However, it is important to note that the alkylating nature of the mustard group can be cytotoxic, which may limit its application in long-term live-cell imaging studies.
Biochemical Assays for Enzyme Inhibition Studies
The reactivity of the mustard group in this compound extends beyond nucleic acids to proteins, enabling its use as an irreversible inhibitor in biochemical assays to study enzyme function. By covalently modifying specific amino acid residues within an enzyme's active site or other critical regions, it can provide insights into enzyme mechanism and structure.
A notable example is the inhibition of F1-ATPase . Studies have shown that quinacrine mustard irreversibly inactivates the bovine heart mitochondrial F1-ATPase. nih.gov This inactivation is time-dependent and follows pseudo-first-order kinetics. The presence of substrates like ATP and ADP can protect the enzyme from inactivation, suggesting that the binding site of quinacrine mustard overlaps with the substrate-binding site. nih.gov Further investigation revealed that the β subunit of the F1-ATPase is the primary site of modification by quinacrine mustard. nih.gov
Similarly, quinacrine mustard has been shown to be a potent inhibitor of vacuolar H+-ATPase (V-ATPase) . nih.gov It binds irreversibly to subunit A of the V-ATPase, which is a key component of the enzyme's catalytic domain. nih.gov This binding can be competitively inhibited by other compounds like quinacrine and chlorpromazine, indicating a specific binding site. nih.gov
Another significant target of quinacrine mustard is trypanothione (B104310) reductase (TryR) , an essential enzyme in trypanosomes. Quinacrine mustard acts as an active-site-directed irreversible inhibitor of Trypanosoma cruzi TryR, with a stoichiometry of two inhibitor molecules binding per enzyme monomer. nih.gov The NADPH-reduced form of the enzyme is inactivated more rapidly than the oxidized form, highlighting the sensitivity of the inhibition to the enzyme's redox state. nih.gov The covalent modification has been localized to a peptide fragment containing the catalytically important Cys53 and Cys58 residues. nih.gov
The inhibitory effects of quinacrine mustard are not limited to these examples. It has also been reported to inhibit other enzymes, including DNA and RNA polymerases, although often at higher concentrations. nih.gov
| Enzyme | Organism/Tissue | Type of Inhibition | Key Findings | Reference |
| F1-ATPase | Bovine Heart Mitochondria | Irreversible | Inactivates the enzyme by modifying the β subunit. Protection by ATP and ADP suggests binding at or near the active site. | nih.gov |
| Vacuolar H+-ATPase | Bovine Adrenal Chromaffin Granules | Irreversible | Binds to subunit A, the catalytic subunit of the enzyme. | nih.gov |
| Trypanothione Reductase | Trypanosoma cruzi | Active-site-directed, Irreversible | Two molecules bind per monomer, modifying a peptide containing Cys53 and Cys58. The reduced form of the enzyme is more susceptible. | nih.gov |
Elucidation of Novel Molecular Targets Beyond DNA
While the interaction of quinacrine mustard with DNA is a cornerstone of its activity, recent investigations have identified several other molecular targets, suggesting a multi-faceted mechanism of action. Research on the broader acridine and quinacrine family has illuminated these non-DNA-related activities.
One significant area of research is the modulation of key signaling pathways implicated in cancer and inflammation. Quinacrine has been shown to affect the p53, NF-κB, and AKT pathways. Current time information in Bangalore, IN. It can stabilize the tumor suppressor protein p53, but through a mechanism distinct from that induced by DNA damage. Current time information in Bangalore, IN. Furthermore, quinacrine is recognized as an inhibitor of the NF-κB signaling pathway. mdpi.com Another identified target is the FACT (facilitates chromatin transcription) complex, which is involved in chromatin remodeling. By binding to the FACT complex, quinacrine can induce chromatin trapping, leading to downstream effects on gene expression and DNA repair. nih.gov
In the context of treatment-resistant cancers, quinacrine has been found to induce the expression of Death Receptor 5 (DR5). mdpi.comnih.gov This protein is a key component of the extrinsic apoptosis pathway, and its upregulation by quinacrine can sensitize cancer cells to apoptosis-inducing ligands like TRAIL. nih.gov Studies have shown that quinacrine not only increases DR5 mRNA levels but also prevents the degradation of the DR5 protein. nih.gov
Additional research points to the inhibition of topoisomerase enzymes and effects on the ribosomal biogenesis pathway as other important mechanisms. Current time information in Bangalore, IN.escholarship.org For instance, transcriptomic studies in ovarian cancer cells treated with quinacrine revealed the inhibition of the ribosomal biogenesis (RBG) pathway, highlighted by the downregulation of nucleostemin (NS/GNL3), a protein involved in both RBG and DNA repair. escholarship.orgnih.gov
| Identified Non-DNA Target | Associated Pathway/Process | Potential Consequence | Reference |
| p53 | Tumor Suppression | Induction of apoptosis | Current time information in Bangalore, IN. |
| NF-κB | Inflammation, Cell Survival | Inhibition of pro-survival signaling | Current time information in Bangalore, IN.mdpi.com |
| AKT | Cell Proliferation and Survival | Inhibition of cell growth | Current time information in Bangalore, IN. |
| Topoisomerase | DNA Replication and Repair | Inhibition of DNA metabolism | Current time information in Bangalore, IN. |
| FACT Complex | Chromatin Transcription | Chromatin trapping, altered gene expression | nih.gov |
| Death Receptor 5 (DR5) | Extrinsic Apoptosis | Sensitization to TRAIL-induced apoptosis | mdpi.comnih.gov |
| Ribosomal Biogenesis Pathway | Protein Synthesis, Cell Growth | Induction of nucleolar stress, inhibition of proliferation | escholarship.orgnih.gov |
| Checkpoint Kinase 1/2 (Chk1/2) | Cell Cycle Control | Degradation of p-Chk1/2, cell death in p53-deficient cells | aacrjournals.org |
Detailed Structural Biology of Compound-Biomolecule Complexes
Understanding the precise three-dimensional interactions between quinacrine mustard and its biological targets is crucial for rational drug design and for deciphering its mechanism of action at a molecular level. While the planar acridine ring is known to intercalate between DNA base pairs, wikipedia.org detailed structural studies of its complexes with proteins have been more recent.
A landmark achievement in this area is the determination of the crystal structure of Trypanosoma cruzi trypanothione reductase in complex with quinacrine mustard (PDB ID: 1GXF). researchgate.net This structure, resolved to 2.70 Å, provides a detailed view of how the inhibitor binds within the active site of this crucial parasite enzyme. researchgate.net The acridine ring of the molecule interacts with key residues such as Trp22, Met114, and Leu18. researchgate.net Such structural insights are invaluable for designing more potent and selective inhibitors against pathogenic trypanosomes.
The techniques of X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM) are the primary tools for elucidating the structures of such compound-biomolecule complexes. springernature.comnih.govresearchgate.netmdpi.comresearchgate.net While obtaining high-quality crystals of these complexes can be a bottleneck for X-ray crystallography, the resolution revolution in cryo-EM is making it possible to determine the structures of a wider range of protein complexes, even those that are large and flexible. springernature.comresearchgate.netucl.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for studying these interactions in solution, providing complementary information on the dynamics of the complex. ias.ac.inmdpi.comresearchgate.net These structural biology approaches are essential for moving beyond general binding affinities to a precise, atom-level understanding of molecular recognition.
| Technique | Type of Information Provided | Example Application | Reference |
| X-Ray Crystallography | High-resolution 3D structure of compound-target complexes in a crystalline state. | Determination of the binding mode of quinacrine mustard in the active site of trypanothione reductase. | researchgate.netresearchgate.net |
| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of large and flexible protein complexes in a vitrified state. | Structural analysis of multi-protein complexes that are difficult to crystallize. | springernature.comnih.govresearchgate.net |
| NMR Spectroscopy | Information on structure, dynamics, and binding interfaces in solution. | Mapping the binding site of a ligand on a protein target. | ias.ac.inmdpi.comresearchgate.net |
Systems Biology Approaches to Map Comprehensive Cellular Responses
To capture the full spectrum of cellular changes induced by quinacrine mustard, researchers are increasingly turning to systems biology approaches. These methods, including transcriptomics, proteomics, and metabolomics, provide a global, unbiased view of the cellular response to drug treatment, moving beyond the study of single targets or pathways.
Transcriptomic analysis using RNA sequencing (RNA-seq) has been employed to map the global changes in gene expression in cancer cells following treatment with quinacrine. These studies have been instrumental in identifying the inhibition of the ribosomal biogenesis pathway as a key mechanism of action in ovarian cancer cells. escholarship.orgnih.gov Similarly, Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) has been used to investigate how quinacrine alters chromatin accessibility, revealing that it can regulate the expression of genes like the amino acid transporter SLC3A2 by targeting the SSRP1 protein. researchgate.net
Quantitative proteomics provides a snapshot of the changes in the entire protein landscape of the cell upon drug exposure. While specific large-scale proteomic studies on quinacrine mustard are emerging, studies on the related compound hydroxychloroquine (B89500) have demonstrated the power of this approach. Using quantitative proteomics and thermal proteome profiling, researchers have identified potential binding targets and mapped the dynamic protein expression changes induced by the drug. mdpi.com These techniques can reveal not only changes in protein abundance but also post-translational modifications and protein-protein interactions, offering deep mechanistic insights.
These systems-level datasets are complex and require sophisticated bioinformatic analysis to identify the most significantly perturbed networks and pathways. The integration of multi-omics data (e.g., combining transcriptomics with proteomics) offers a particularly powerful approach to building comprehensive models of the cellular response to quinacrine mustard.
Development of Advanced Fluorescent Derivatives for Biological Probing
The inherent fluorescence of the acridine core of quinacrine mustard has long been exploited for biological applications, most notably for the Q-banding of chromosomes. sigmaaldrich.comnih.govnih.govnih.gov However, modern medicinal chemistry is focused on creating advanced derivatives with tailored properties to serve as more sophisticated biological probes. The goal is to develop new molecules based on the acridine scaffold that can sense specific ions, report on the cellular microenvironment, or be used for advanced imaging modalities.
Researchers have successfully synthesized novel acridine derivatives that function as fluorescent probes for a variety of analytes and conditions:
Nitric Oxide (NO): A novel probe based on an acridone (B373769) moiety was designed to react with NO, resulting in a five-fold increase in fluorescence intensity, enabling the sensing of NO in living cells. mdpi.com
Cellular Microenvironment: Acridine derivatives have been created that are sensitive to changes in polarity and viscosity, allowing for the dynamic monitoring of these parameters within cellular compartments like lipid droplets and lysosomes. rsc.org
Specific Ions: Acridine-based sensors have been developed for the selective detection of ions such as hypochlorite (B82951) (ClO⁻) in aqueous samples and even in living organisms like zebrafish. nih.govresearchgate.net
DNA Quantification: A novel acridine derivative was synthesized to act as a fluorescent probe for the sensitive determination of DNA concentrations, with the interaction mechanism identified as intercalative binding. nih.gov
Advanced Imaging: Radioiodinated acridine derivatives have been synthesized and evaluated as potential SPECT imaging probes for detecting amyloid-beta (Aβ) plaques in the brain, which is relevant for Alzheimer's disease research. nih.gov
Investigation of Resistance Mechanisms at a Molecular Level
A critical area of research for any therapeutic agent is understanding the mechanisms by which cells or organisms can develop resistance. For quinacrine and its derivatives, insights into resistance have largely been drawn from its historical use as an antimalarial drug and its current investigation as an anticancer agent.
In the context of malaria, resistance to quinoline-based drugs like chloroquine (B1663885) is well-studied and provides a strong model for understanding potential resistance to acridines. The primary mechanisms involve mutations in transporter proteins that are located on the parasite's digestive vacuole membrane. nih.govnih.gov Key proteins implicated in this process are:
P. falciparum Chloroquine Resistance Transporter (PfCRT): Mutations in the pfcrt gene are a major determinant of chloroquine resistance. These mutations enable the transporter to efflux the drug from its site of action within the acidic digestive vacuole. nih.govplos.orgnumberanalytics.com
P. falciparum Multidrug Resistance Protein 1 (PfMDR1): Polymorphisms and changes in the copy number of the pfmdr1 gene can modulate the susceptibility of the parasite to a range of antimalarials, including quinolines. plos.orgnumberanalytics.comnumberanalytics.com Overexpression of PfMDR1 can enhance drug efflux. numberanalytics.com
In cancer, the narrative around quinacrine is often one of overcoming resistance rather than inducing it. Quinacrine has shown efficacy against chemoresistant cancer cells and can even reverse multidrug resistance (MDR). nih.govnih.gov It is thought to achieve this by inhibiting the function of MDR-associated proteins. nih.gov However, should resistance to quinacrine itself arise in a therapeutic setting, it would likely involve similar mechanisms to those seen in malaria, such as the upregulation of drug efflux pumps (like P-glycoprotein), alterations in drug targets, or activation of compensatory cell survival pathways. The development of resistance in cancer can be a heterogeneous process, with different metastatic sites potentially evolving distinct resistance mechanisms. youtube.com
Chemical Compounds Mentioned
Nucleic Acid Interactions
Quinacrine mustard dihydrochloride exhibits a dual mechanism of action when interacting with nucleic acids, involving both non-covalent and covalent binding. These interactions are fundamental to its biological effects and are dictated by its distinct structural features.
DNA Intercalation Modalities
The initial and primary mode of interaction between this compound and DNA is intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. nih.gov
The core of this compound is a tricyclic acridine ring system, which confers a planar geometry to the molecule. nih.gov This flatness is a critical prerequisite for intercalation, allowing the chromophore to slide into the space between adjacent base pairs. nih.gov This insertion is stabilized by van der Waals forces and π-π stacking interactions between the aromatic system of the acridine ring and the heterocyclic bases of DNA. nih.govmdpi.com These stacking interactions are a key driving force for the binding process. nih.gov The interaction is not uniform and shows a preference for certain base sequences, with the fluorescence of quinacrine mustard being quenched by guanine-cytosine (G-C) rich regions of DNA, suggesting a stronger interaction with these base pairs. nih.gov
| Interaction Type | Description | Key Structural Feature |
|---|---|---|
| π-π Stacking | Non-covalent attractive force between aromatic rings. | Planar tricyclic acridine ring system. nih.gov |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Close proximity of the intercalated molecule to DNA base pairs. |
DNA Alkylation and Covalent Adduct Formation
Following the initial non-covalent intercalation, the mustard moiety of this compound can engage in a covalent reaction with DNA, leading to the formation of stable adducts. This alkylating activity is a hallmark of nitrogen mustards. nih.govresearchgate.net
The bis(2-chloroethyl)amino group, also known as the nitrogen mustard group, is the reactive component responsible for alkylation. nih.gov In an aqueous environment, one of the chloroethyl groups undergoes an intramolecular cyclization reaction, displacing a chloride ion to form a highly reactive and unstable three-membered ring called an aziridinium (B1262131) cation. sigmaaldrich.comnih.govresearchgate.net This electrophilic cation is then susceptible to nucleophilic attack by electron-rich sites on the DNA bases. researchgate.net The primary target for this alkylation is the N7 position of guanine (B1146940) residues. oup.com The reaction with guanine's N7 is favored due to its high nucleophilicity. researchgate.net This covalent bond formation results in a stable DNA adduct, which can lead to various cellular consequences. The bifunctional nature of the mustard group allows for a second alkylation event, potentially leading to inter-strand or intra-strand cross-links in the DNA. researchgate.netresearchgate.net
| Step | Description | Key Chemical Species |
|---|---|---|
| Activation | Intramolecular cyclization of a chloroethyl group to form a reactive intermediate. sigmaaldrich.comnih.govresearchgate.net | Aziridinium cation |
| Nucleophilic Attack | The electrophilic aziridinium cation is attacked by a nucleophilic site on a DNA base. researchgate.net | N7 of Guanine oup.com |
| Adduct Formation | Formation of a stable, covalent bond between the drug and DNA. | Guanine-N7 adduct |
Influence of Neighboring Base Sequences on Alkylation
The reactivity of quinacrine mustard at guanine-N7 positions is not uniform and is significantly influenced by the surrounding nucleotide sequence. oup.comscispace.com Unlike many other nitrogen mustards that show a general preference for runs of three or more contiguous guanines, quinacrine mustard displays a more distinct pattern. nih.govscispace.com It demonstrates a uniquely enhanced reaction at isolated guanine residues located within specific sequences, particularly 5'-GT-3'. nih.govscispace.com It also shows a greater preference for runs of contiguous guanines compared to other nitrogen mustards. nih.govoup.com This specific sequence preference is preserved when the interaction occurs within intact cells, indicating that the nuclear environment does not grossly alter this selectivity. nih.gov
| Sequence Type | Reactivity Level | Notes |
|---|---|---|
| Runs of Contiguous Guanines (e.g., GGG) | Strongly Enhanced | Shows a greater preference than many other nitrogen mustards. nih.govscispace.com |
| Isolated Guanines in 5'-GT-3' | Uniquely Enhanced | A characteristic reaction pattern for quinacrine mustard. nih.govscispace.com |
| Isolated Guanines (General) | Relatively Weak | Alkylated less frequently compared to guanines in preferred sequences. scispace.com |
| 5'-PyGC-3' (e.g., TGC, CGC) | Not a preferred site | This sequence is a preferential site for other mustards, like uracil (B121893) mustard, but not quinacrine mustard. nih.govscispace.com |
Relationship Between Intercalation Site and Alkylation Site
The sequence-selective alkylation by quinacrine mustard is believed to be a two-step process involving non-covalent binding followed by covalent modification. oup.com The initial interaction is the intercalation of the planar acridine ring system of the molecule into the DNA double helix. This non-covalent binding is not random and is influenced by the local DNA sequence. This pre-positioning of the molecule is thought to orient the reactive mustard group in close proximity to specific guanine residues, thereby directing the subsequent alkylation event. oup.com This model explains why quinacrine mustard has a different sequence specificity compared to other nitrogen mustards that lack the large, intercalating acridine moiety. oup.comsigmaaldrich.com The non-covalent interactions between the acridine portion and the DNA helix are a critical determinant of the final covalent binding site. oup.com
DNA Binding Specificity and Fluorescence Modulation
The interaction of quinacrine mustard with DNA is also characterized by significant changes in its fluorescence properties, which are dependent on the base composition of the DNA region it binds to.
Guanine-Cytosine (GC) Mediated Fluorescence Quenching
In contrast to the fluorescence enhancement seen in AT-rich regions, the fluorescence of quinacrine mustard is significantly quenched upon interaction with DNA regions rich in guanine-cytosine (GC) base pairs. nih.govnih.govnih.gov The higher the GC content of a natural DNA sample, the greater the quenching effect observed. nih.govnih.gov Experiments with mononucleotides and polynucleotides show that guanine is the primary mediator of this quenching. nih.govnih.gov A marked quenching of fluorescence occurs in the presence of guanylic acid, poly(rG), and poly(rC,rG), while cytidylic acid or poly(rC) alone have no effect. nih.govnih.gov Unlike fluorescence enhancement, a bihelical structure is not a prerequisite for quenching. nih.gov
| Nucleic Acid / Polynucleotide | Observed Fluorescence Effect | Reference |
|---|---|---|
| AT-rich DNA | Enhancement | nih.govnih.gov |
| GC-rich DNA | Quenching | nih.govnih.govnih.gov |
| poly(dA-dT) | Enhancement | nih.gov |
| poly(rA)•poly(rU) | Enhancement | nih.gov |
| poly(rG) | Quenching | nih.govnih.gov |
| Guanylic acid | Quenching | nih.govnih.gov |
| poly(rC) | No Effect | nih.govnih.gov |
Interference with Nucleic Acid Processes
The binding and alkylation of DNA by quinacrine mustard interfere with crucial cellular processes involving nucleic acids. Early studies demonstrated that quinacrine inhibits the action of both DNA and RNA polymerases, thereby blocking the synthesis of DNA and RNA. nih.gov The compound is also known to inhibit DNA repair processes. nih.gov As a molecule with intercalating properties and structural similarities to other acridines, it is suggested to function as a topoisomerase inhibitor. nih.gov Inhibition of topoisomerase enzymes, which are essential for managing DNA topology during replication, can lead to an accumulation of DNA strand breaks. creative-biolabs.com This DNA damage and disruption of enzymatic processes can culminate in cell cycle arrest, with quinacrine mustard specifically shown to induce arrest at the G2/M phase. medchemexpress.com
Transcription and Translation Inhibition (in vitro)
In vitro studies have demonstrated that this compound can interfere with the fundamental processes of transcription and translation. As a polycyclic aromatic agent, it has been shown to act as a mutagenic agent in bacteria. medchemexpress.commedchemexpress.com Research indicates that a concentration of 28 μM of this compound increases the number of mutants after bacterial exposure. medchemexpress.com This suggests an interference with the fidelity of DNA replication or repair, which are processes closely linked to transcription.
Furthermore, the addition of quinacrine and its derivatives to cell-free transcription-translation systems has been shown to result in a dose-dependent inhibition of protein synthesis. nih.gov This inhibitory effect on translation, the process of synthesizing proteins from an mRNA template, highlights a direct impact on the ribosomal machinery.
Proposed Modulation of Topoisomerase Activity
The structural similarity of quinacrine to other acridine compounds has led to the proposal that it may act as a topoisomerase inhibitor. nih.gov Topoisomerases are enzymes that manage the topological states of DNA and are crucial for DNA replication and transcription. While direct experimental evidence for this compound's effect on topoisomerase is limited, studies on the parent compound, quinacrine, offer some insights.
Research on quinacrine has shown that it can inhibit topoisomerase activity, though often at relatively high concentrations. nih.gov For instance, one study revealed that 50 μM of quinacrine was needed to inhibit topoisomerase II P4 unknotting activity. nih.gov Another study demonstrated a dose-dependent inhibition of topoisomerase, with 30-40% inhibition at 20 μM and 80-90% inhibition at 100 μM. nih.gov It is important to note that many studies infer topoisomerase inhibition from quinacrine's known ability to inhibit DNA repair processes. nih.gov More recent research has also identified quinacrine as a potential dual-target inhibitor of Topoisomerase II (Topo II) and Hsp90. nih.gov These findings for quinacrine suggest a potential, though not fully elucidated, mechanism for this compound in modulating topoisomerase activity.
Protein and Enzyme Interactions
Covalent Adduct Formation with Nucleophilic Protein Sites
Quinacrine mustard is an alkylating agent, meaning it can form covalent bonds with nucleophilic groups within proteins. nih.gov This reactivity is a key feature of its interaction with biological macromolecules. The nitrogen mustard group of the molecule is electrophilic and can react with nucleophilic amino acid residues on proteins. nih.gov
Studies on nitrogen mustards have shown that they readily form adducts with various nucleophilic sites on proteins. nih.gov While cysteine is a primary target for adduction, covalent bonds have also been observed with lysine (B10760008) and histidine residues. nih.gov This demonstrates that quinacrine mustard has the potential to form stable covalent adducts with multiple nucleophilic sites on proteins, leading to their irreversible modification and potential loss of function. nih.gov This covalent modification is a critical aspect of its mechanism of action.
Specific Enzyme Inhibition: Trypanothione (B104310) Reductase
A significant area of research for quinacrine mustard has been its interaction with trypanothione reductase (TryR), an enzyme essential for the redox metabolism of trypanosomes, the parasites responsible for diseases like sleeping sickness and Chagas disease. nih.govnih.gov This enzyme is absent in humans, making it an attractive target for drug development. nih.govnih.gov
Quinacrine mustard acts as an active-site-directed irreversible inhibitor of Trypanosoma cruzi trypanothione reductase. nih.govnih.gov This means it specifically targets and covalently binds to the active site of the enzyme, leading to its permanent inactivation. nih.gov The inhibition is time-dependent, and the rate of inactivation is influenced by the oxidation state of the enzyme, with the NADPH-reduced form being inactivated more rapidly. nih.govnih.gov Notably, quinacrine mustard does not inhibit human glutathione (B108866) reductase, highlighting its selectivity for the parasitic enzyme. nih.govnih.gov
The inactivation process involves the formation of a dissociable enzyme-inhibitor complex before the irreversible covalent modification occurs. nih.gov The stoichiometry of this interaction has been determined to be two inhibitor molecules bound per monomer of the dimeric trypanothione reductase. nih.govnih.gov
X-ray crystallography studies have provided a detailed picture of the molecular interactions between quinacrine mustard and the trypanothione binding site of TryR. The structure of the covalent adduct reveals that two molecules of quinacrine mustard bind within this site. nih.govnih.govwikipedia.orgwikimedia.org
Cholinesterase Inhibition
While the acridine derivative tacrine (B349632) is a well-established cholinesterase inhibitor used in the treatment of Alzheimer's disease, the direct inhibitory activity of this compound on cholinesterases is less extensively documented in readily available literature. nih.govnih.gov However, the structural similarity to tacrine suggests a potential for interaction with these enzymes. nih.gov Kinetic studies on tacrine have shown that it inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in a concentration-dependent manner, exhibiting a mixed type of inhibition. nih.gov This mode of action involves both an increase in the Michaelis constant (Km) and a decrease in the maximum reaction velocity (Vmax). nih.gov Given that both quinacrine and tacrine share the acridine core structure, it is plausible that quinacrine and its derivatives could also exhibit some level of cholinesterase inhibition, a hypothesis that warrants further specific investigation.
Phospholipase A2 Inhibition
Quinacrine is a recognized inhibitor of phospholipase A2 (PLA2), an enzyme crucial for the generation of arachidonic acid and subsequent inflammatory mediators. nih.govnih.gov This inhibition is a key component of quinacrine's anti-inflammatory effects. The inhibition of PLA2 by quinacrine can prevent the release of arachidonic acid, which is a precursor for the synthesis of eicosanoids, molecules that play a role in activating the NF-κB pathway. nih.gov Studies have demonstrated that quinacrine can prevent the increase in cytoplasmic phospholipase A2 (cPLA2) immunoreactivity in neurons following injury, indicating that the drug not only blocks the catalytic action of the enzyme but also suppresses its expression. nih.gov This inhibitory action on PLA2 is considered a significant part of the mechanistic basis for the cellular activities of acridine derivatives. nih.gov
Interaction with Mitochondrial F1-ATPase
Quinacrine mustard has been shown to be a potent inactivator of the bovine heart mitochondrial F1-ATPase. nih.gov The parent compound, quinacrine, acts as a reversible competitive inhibitor of this enzyme. nih.gov In contrast, quinacrine mustard causes irreversible inactivation. nih.govnih.gov The inactivation process follows pseudo-first-order kinetics. nih.gov Studies have revealed that the β subunit of the F1-ATPase is modified by quinacrine mustard. nih.gov The rate of inactivation is influenced by the presence of substrates and inhibitors, with ATP, ADP, and quinacrine itself offering protection against inactivation, suggesting that the binding site of quinacrine mustard overlaps with the binding sites of these molecules. nih.gov The pH-dependence of the inactivation suggests the involvement of a functional group with a pKa of 8.0. nih.gov
Signaling Pathway Modulation in Cellular Systems
The biological activities of acridine derivatives like quinacrine are significantly influenced by their ability to modulate key cellular signaling pathways. These insights are critical for understanding the broader mechanistic actions of compounds like this compound.
Nuclear Factor-kappaB (NF-κB) Pathway Modulation
Quinacrine has been demonstrated to be an inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway. nih.govnih.govpnas.org NF-κB is a crucial transcription factor family that regulates cellular responses to a variety of stimuli, including stress and inflammation, and plays a significant role in cell survival and proliferation. wikipedia.orgnih.gov In many cancer cells, the NF-κB pathway is constitutively active, promoting oncogenesis. nih.govpnas.org Quinacrine's inhibition of NF-κB can lead to the suppression of anti-apoptotic factors and cytokines. pnas.org This inhibition can convert NF-κB from a transcriptional activator into a repressor, leading to the accumulation of inactive nuclear complexes. pnas.org The inhibitory effect on NF-κB is also linked to quinacrine's inhibition of phospholipase A2, as the products of PLA2 activity can activate NF-κB. nih.gov
p53 Signaling Pathway Stabilization and Activation
A significant aspect of quinacrine's mechanism of action is its ability to stabilize and activate the p53 tumor suppressor protein. nih.govpnas.orgnih.govaacrjournals.orgscispace.com This activation often occurs independently of DNA damage, which is the typical mechanism for p53 activation by many chemotherapeutic agents. nih.gov Research has shown that quinacrine can induce p53-dependent transcription in various cancer cell lines. nih.gov The stabilization of p53 by quinacrine can lead to either cell cycle arrest or apoptosis. pnas.org Interestingly, the activation of p53 by quinacrine appears to be linked to the inhibition of the NF-κB pathway, as there is known crosstalk and mutual repression between these two pathways. nih.govpnas.org
AKT Pathway Influence
Quinacrine has been shown to inhibit the AKT signaling pathway. nih.gov The AKT pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. nih.govyoutube.com By inhibiting AKT, quinacrine can suppress downstream signaling that promotes cell survival and proliferation. nih.gov The inhibition of AKT can also influence the NF-κB and p53 pathways. For instance, AKT can activate IκB kinases (IKKs), which in turn activate NF-κB. nih.gov Furthermore, AKT-mediated phosphorylation of MDM2 can inhibit the stabilization of p53. nih.gov Therefore, quinacrine's ability to inhibit the AKT pathway contributes to its pro-apoptotic and anti-proliferative effects. nih.gov
Arachidonic Acid Pathway Disruption
This compound disrupts the arachidonic acid pathway, a critical signaling cascade involved in inflammation and cellular signaling. nih.gov This disruption is a key component of its molecular mechanism of action, extending beyond its effects on DNA. nih.gov The primary target for this disruption is the enzyme phospholipase A2 (PLA2). nih.govdrugbank.com
The inhibition of PLA2 does not occur through direct binding to the enzyme itself, but rather through an indirect mechanism. nih.gov Quinacrine binds to membrane phospholipids, particularly phosphatidylethanolamine, and subsequently inserts itself into the cell membrane. nih.govnih.gov This intercalation into the membrane physically hinders PLA2 from binding to its substrate, thereby inhibiting the enzyme's activity. nih.gov The inhibition of PLA2 prevents the release of arachidonic acid from the membrane phospholipids. nih.gov
The reduction in available arachidonic acid has several downstream consequences, leading to the decreased production of various bioactive lipid mediators. nih.gov This includes the inhibition of:
Leukotrienes : Mediators of inflammation, produced via the lipoxygenase (LOX) pathway. nih.gov
Prostanoids : Including prostaglandins, produced via the cyclooxygenase (COX) pathway. nih.gov
Eicosanoids : A broad category of signaling molecules produced from arachidonic acid. nih.gov
Experimental research has substantiated these effects. In platelets, quinacrine has been shown to suppress the conversion of arachidonic acid to thromboxane, a molecule involved in platelet aggregation and angiogenesis. nih.gov Furthermore, quinacrine causes a dose-dependent decrease in the production of prostaglandin (B15479496) E2 (PGE2), a key mediator in inflammatory responses and tumorigenesis. nih.gov
Studies using fimbria-fornix transected rats have provided further evidence for quinacrine's role as a PLA2 inhibitor. In this model, administration of quinacrine completely blocked the expected increase in cytoplasmic phospholipase A2 (cPLA2) and 4-hydroxynonenal (B163490) (HNE), a marker of lipid peroxidation. nih.gov This finding indicates that quinacrine not only blocks the catalytic action of PLA2 but also suppresses the expression of the cPLA2 enzyme itself. nih.gov
The effect of quinacrine on lipid metabolism has been quantified in studies using radiolabeled arachidonic acid. In isolated hamster lungs perfused with quinacrine, the distribution of ¹⁴C-arachidonic acid within different lipid classes was significantly altered, demonstrating the compound's impact on the pathway. nih.gov
| Lipid Class | Effect of Quinacrine |
|---|---|
| Diacylglycerols | Increased Radioactivity |
| Phosphatidylinositol | Increased Radioactivity |
| Phosphatidylethanolamine | Decreased Radioactivity |
| Phosphatidylcholine | No Effect |
| Phosphatidylserine | No Effect |
| Phosphatidic acid | No Effect |
| Triacylglycerols | No Effect |
Q & A
Q. What are the primary research applications of quinacrine mustard dihydrochloride in experimental biology?
this compound is widely used as a fluorescent dye and mutagen. It selectively binds to adenine-thymine (AT)-rich regions of DNA, enabling chromosome banding (Q-banding) for karyotype analysis . Additionally, it induces G2/M cell cycle arrest and is employed in apoptosis studies due to its inhibition of NF-κB and activation of p53 signaling in cancer cells .
Q. How does this compound interact with nucleic acids?
The compound intercalates into DNA, preferentially binding AT base pairs through electrostatic and hydrophobic interactions. This binding disrupts DNA replication and transcription, making it a potent mutagen. Fluorescence under UV light allows visualization of chromosomal regions with high AT content .
Q. What protocols are recommended for preparing this compound solutions in cell-based assays?
Dissolve the compound in saline or phosphate-buffered solutions (pH 6.8–7.4) at concentrations ≤10 mM. For fluorescence microscopy, stain fixed chromosomes with 5 mg/mL solution for 20 minutes, followed by rinsing and mounting in buffer . Ensure fresh preparation to avoid degradation .
Advanced Research Questions
Q. How should researchers design experiments to account for this compound’s fluorescence interference in high-throughput assays?
Quinacrine’s intrinsic fluorescence (ex/em ~440/500 nm) may overlap with reporter dyes (e.g., GFP). Use control samples with the compound alone to baseline-correct fluorescence readings. Alternatively, employ orthogonal detection methods (e.g., LC-MS) to quantify cellular uptake independently of fluorescence .
Q. What methodological considerations are critical for stability studies of this compound in long-term experiments?
The compound undergoes dehydration in the solid state and degradation in aqueous solutions. Key steps include:
Q. How can researchers resolve contradictions in cytotoxicity data across studies using this compound?
Variability in IC50 values (e.g., 2.3–4.4 μM in AML cells) may arise from differences in cell line sensitivity, solvent composition (e.g., DMSO vs. saline), or batch-to-batch purity (>98% recommended). Validate protocols with internal standards (e.g., spiked quinacrine in blank matrices) to control for extraction efficiency and instrumental variability .
Q. What advanced techniques are used to study this compound’s pharmacokinetics in vivo?
- Tissue distribution : Use LC-MS/MS with isotopic labeling to quantify drug levels in blood and organs.
- Elimination kinetics : Model clearance rates using compartmental analysis (e.g., Vc/Fas and K10 rate constants) .
- Dosimetry : For radiation studies, incorporate polyvinyl chloride films doped with 2% w/w quinacrine to measure gamma radiation doses (0–60 kGy) .
Q. How does this compound compare to other alkylating agents in mutagenesis studies?
Unlike nitrogen mustards, quinacrine’s acridine moiety enhances DNA intercalation, increasing mutagenic potency in AT-rich regions. However, its fluorescence limits use in dark-field assays. For non-fluorescent alternatives, consider mitomycin C or ethyl methanesulfonate .
Methodological Best Practices
- Sample preparation : Use acetonitrile precipitation (200 µL) and centrifugation (4,000 rpm, 10 min) to extract quinacrine from biological matrices .
- Storage : Store solid forms at –20°C under desiccation; aqueous solutions are stable for ≤48 hours at 4°C .
- Ethical compliance : Follow biosafety protocols for handling mutagens (e.g., PPE, waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
